1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide
Description
1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a 4,6-dimethylquinazoline heterocycle via a thioacetyl bridge. The quinazoline moiety, a bicyclic aromatic system with two nitrogen atoms, is substituted with methyl groups at positions 4 and 6, which may enhance lipophilicity and influence binding interactions.
Properties
IUPAC Name |
1-[2-(4,6-dimethylquinazolin-2-yl)sulfanylacetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-3-4-15-14(9-11)12(2)20-18(21-15)25-10-16(23)22-7-5-13(6-8-22)17(19)24/h3-4,9,13H,5-8,10H2,1-2H3,(H2,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMREIXKRGRUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC(=O)N3CCC(CC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of 2-chloromethyl-4,6-dimethylquinazoline with piperidine-4-carboxamide in the presence of a base . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of the target compound with analogs from the provided evidence:
Key Observations:
Heterocyclic Rings :
- The target compound’s quinazoline ring (two nitrogen atoms) is bulkier and more planar than the pyrimidine ring in , which may alter binding pocket interactions in biological targets. Quinazoline derivatives are often associated with kinase inhibition, while pyrimidines are common in antimetabolites .
- In contrast, compounds in lack heterocyclic appendages but feature bulky aromatic groups (naphthalenyl), which could enhance hydrophobic interactions but reduce solubility.
Linker Groups: The thioacetyl group in the target compound may confer metabolic stability compared to oxygen-based linkers (e.g., acetyl).
The target’s thioacetyl group may similarly participate in weak hydrogen bonds (C=S···H interactions), though this requires experimental validation.
Pharmacological Potential: Compounds in were studied as SARS-CoV-2 inhibitors, suggesting that piperidine-4-carboxamide derivatives with tailored substituents may have antiviral applications. The target compound’s quinazoline-thioacetyl motif could be explored for similar activity, leveraging quinazoline’s precedent in viral protease inhibition.
Biological Activity
1-[2-(4,6-Dimethylquinazolin-2-ylthio)acetyl]piperidine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a piperidine ring with a quinazoline moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 302.38 g/mol. Its specific structural components suggest potential interactions with various biological targets.
Biological Activity Overview
This compound has been studied for its effects on several biological pathways. Key findings include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell growth and survival pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.
Research suggests that the biological activity of this compound may involve:
- Kinase Inhibition : The compound potentially interacts with kinases such as VEGFR-2 and ERK, which are critical in cancer signaling pathways. Molecular docking studies have revealed favorable binding interactions with these targets, indicating a mechanism for its anticancer effects .
- Apoptotic Induction : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, further supporting its role as a potential anticancer agent .
Research Findings and Case Studies
A selection of case studies highlights the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
